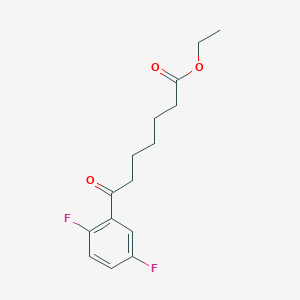

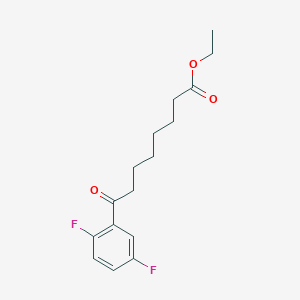

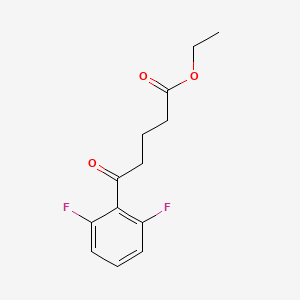

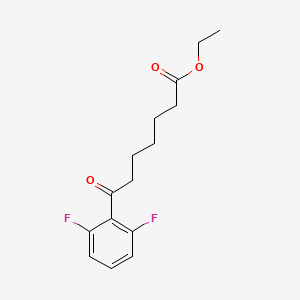

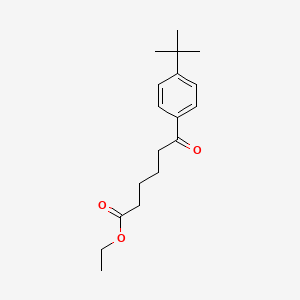

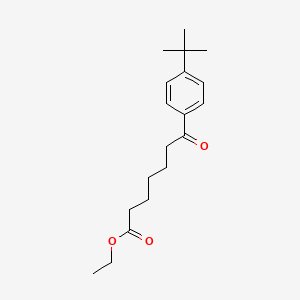

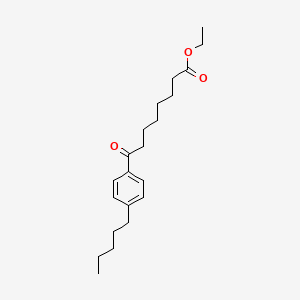

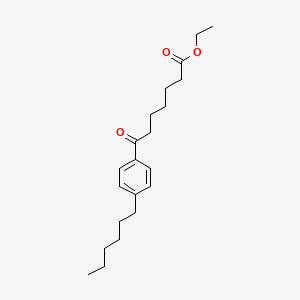

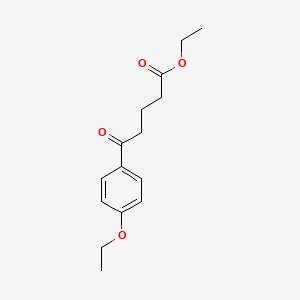

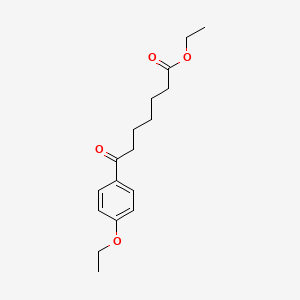

![molecular formula C15H21NO3 B1326023 Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate CAS No. 951885-95-3](/img/structure/B1326023.png)

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound . The molecule contains a total of 40 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine . It consists of 21 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of a similar compound, 4-(4-N,N-Dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC), was achieved via the multi-component reaction of indane-1,3-dione with 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and ammonium acetate .Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate are not available, a related compound, DDPC, exhibits a red shift in its emission spectrum as the solvent polarity increases. This indicates a large change in the dipole moment upon excitation due to intramolecular charge transfer within the excited DDPC molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Synthesis of Pyrimidine Derivatives : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is used in the synthesis of pyrimidine derivatives, including 1,3-disubstituted 5-dimethylaminouracils and 5-dimethylamino-6-ethyluracils, with applications in pharmacology (Senda, Hirota, & Notani, 1974).

Development of Fluorescent Molecular Probes : This compound contributes to the synthesis of new fluorescent solvatochromic dyes, offering potential in the development of sensitive fluorescent molecular probes for biological and process studies (Diwu et al., 1997).

Applications in Biological Studies

Antitumor Agents : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is involved in the creation of compounds with in vivo antitumor activity. These compounds are significant for their binding properties to DNA and potential effectiveness against solid tumors (Denny, Atwell, Rewcastle, & Baguley, 1987).

Photoreactions in Chemistry : The compound has been studied in the context of photoreactions, such as the synthesis of azalactones via remote hydrogen transfer, highlighting its role in photochemical processes (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Antidepressant Activity : It's used in the synthesis of compounds tested for inhibiting brain imipramine receptor binding and neurotransmitter uptake, showing potential for antidepressant activity (Yardley et al., 1990).

Other Chemical Applications

- Synthesis of Novel Compounds : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is integral in the synthesis of various novel compounds, such as isoquinolino[5,4-ab]phenanthridine derivatives, expanding the range of chemical structures available for various applications (Tsai et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 5-[4-(dimethylamino)phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-19-15(18)7-5-6-14(17)12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSGCAKNFKTAOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.